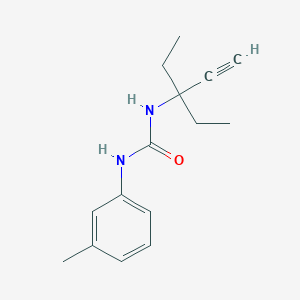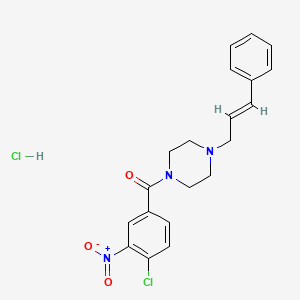
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide acts as a selective antagonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system. By blocking the activity of mGluR7, this compound enhances the release of glutamate, which in turn regulates the activity of other neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include reducing anxiety-like behavior, enhancing cognitive function, and reducing drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve significant effects.
Future Directions
There are several potential future directions for research on N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. These include exploring its potential as a therapeutic agent for various neurological and psychiatric disorders, investigating its mechanism of action in more detail, and developing more potent analogs of this compound for use in lab experiments and potential clinical applications. Additionally, this compound may have potential applications in other areas of research, such as the study of synaptic plasticity and neurodegenerative diseases.
Synthesis Methods
The synthesis of N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 2-methoxy-5-methylphenylacetonitrile with N,N-dimethyl-1,3-propanediamine followed by the addition of diethyl oxalate. The resulting compound is then hydrolyzed to yield this compound.
Scientific Research Applications
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. This compound has been shown to modulate the release of glutamate, a neurotransmitter that plays a crucial role in these disorders.
properties
IUPAC Name |
3-N-(2-methoxy-5-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-7-8-15(23-4)14(10-12)18-16(21)13-6-5-9-20(11-13)17(22)19(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGWHJGPGLTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)



![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)

![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)